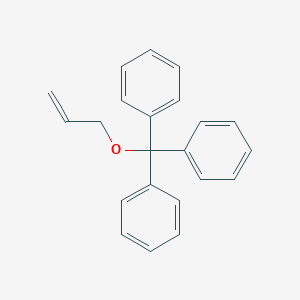
Allyl trityl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl trityl ether (ATE) is a chemical compound that is widely used in scientific research. ATE is a colorless liquid that is soluble in organic solvents such as ether and chloroform. It has a molecular formula of C22H22O and a molecular weight of 306.41 g/mol.
Mecanismo De Acción
The mechanism of action of Allyl trityl ether is not well understood. It is believed to act as a Lewis acid, coordinating with electron-rich species such as alcohols and ethers. This coordination can stabilize reactive intermediates and facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Allyl trityl ether has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl trityl ether has several advantages for use in laboratory experiments. It is a relatively inert solvent that can be used in a wide range of chemical reactions. Its low toxicity and easy removal make it a useful protecting group for alcohols. However, Allyl trityl ether is not compatible with all chemical reactions, and its use may be limited in certain circumstances.
Direcciones Futuras
There are several potential future directions for research involving Allyl trityl ether. One area of interest is the development of new synthetic methodologies that utilize Allyl trityl ether as a key reagent. Another area of interest is the investigation of Allyl trityl ether's potential as a solvent for new types of chemical reactions. Finally, the use of Allyl trityl ether as a protecting group for other functional groups, such as amines and carboxylic acids, could be explored.
Métodos De Síntesis
Allyl trityl ether can be synthesized by the reaction of trityl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, with the trityl chloride acting as the electrophile and the allyl alcohol acting as the nucleophile. The resulting product is purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Allyl trityl ether is commonly used as a protecting group for alcohols in organic synthesis. It can be easily removed by treatment with acid or base, making it a versatile tool for the synthesis of complex organic molecules. Allyl trityl ether is also used as a solvent in various chemical reactions, particularly those involving organometallic compounds.
Propiedades
Número CAS |
1235-22-9 |
|---|---|
Nombre del producto |
Allyl trityl ether |
Fórmula molecular |
C22H20O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[diphenyl(prop-2-enoxy)methyl]benzene |
InChI |
InChI=1S/C22H20O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clave InChI |
NZKDVTNZIBZGDH-UHFFFAOYSA-N |
SMILES |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



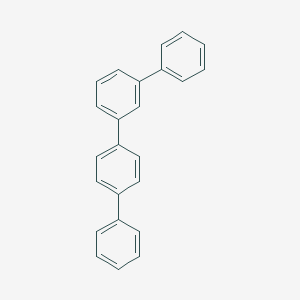
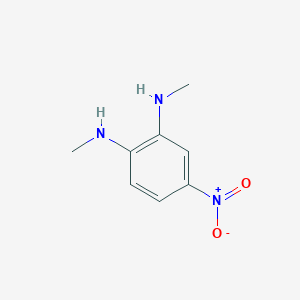
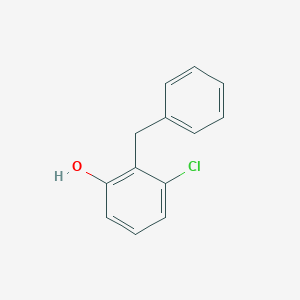
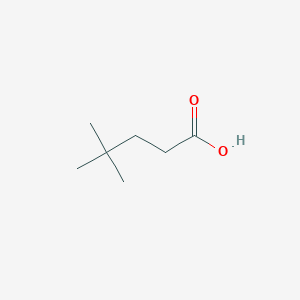
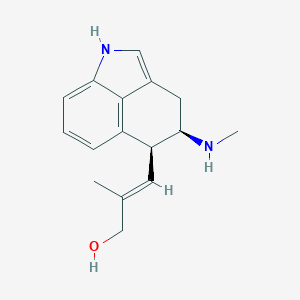
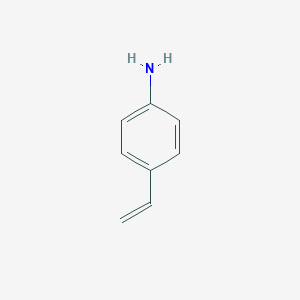
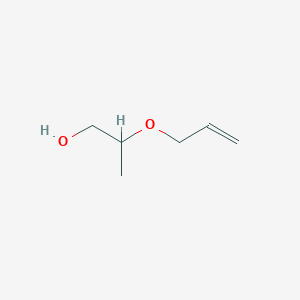
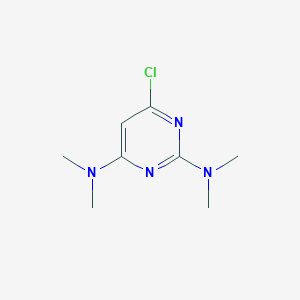
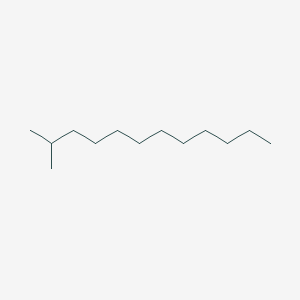



![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
